N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to the benzo[d]thiazole class of compounds, which have been found to have significant anti-inflammatory and analgesic activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride yields the final derivatives .Molecular Structure Analysis
The molecular structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving “N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” and similar compounds have been studied. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” can be analyzed based on its IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Anti-Inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties . The anti-inflammatory activity of the compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory activities . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .
Analgesic Activity
The compound has been found to have analgesic (pain-relieving) properties . Some of the synthesized compounds have significant analgesic activities .
Ulcerogenic Activity
The compound has been studied for its ulcerogenic (ulcer-causing) activity . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
Lipid Peroxidation Activity
The compound has been evaluated for its lipid peroxidation activities . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can have significant effects on cell structure and function.
Anti-Tubercular Activity
The compound has potential applications in the treatment of tuberculosis . However, more research is needed to fully understand its effectiveness and safety in this application.
Synthesis of Derivatives
The compound has been used as a base for the synthesis of various derivatives . These derivatives have been evaluated for their pharmacological properties, including anti-inflammatory and analgesic activities .
Future Directions
The future directions for the study of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” and similar compounds could involve further exploration of their potential applications in various fields, such as antimicrobial treatments . Additionally, further studies could aim to better understand their mechanisms of action and to optimize their synthesis .
Mechanism of Action
Target of Action
The primary target of the compound N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide is the cyclo-oxygenase (COX) enzymes, specifically COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .
Pharmacokinetics
The compound’s effectiveness suggests that it has suitable absorption, distribution, metabolism, and excretion properties to exert its anti-inflammatory and analgesic effects .
Result of Action
The molecular and cellular effects of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4OS/c22-16-8-9-18-19(11-16)28-21(25-18)26(13-17-3-1-2-10-24-17)20(27)15-6-4-14(12-23)5-7-15/h1-11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPESJLKQRNRKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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